N-propan-2-yl-1,2,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-propan-2-yl-1,2,3-benzothiadiazole-5-carboxamide is a compound belonging to the benzothiadiazole family, which is known for its diverse biological and chemical properties Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2-aminobenzenethiol with appropriate reagents. One common method is the condensation of 2-aminobenzenethiol with isopropyl isocyanate under controlled conditions to form the desired carboxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of benzothiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-propan-2-yl-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A closely related compound with similar chemical properties and applications.
1,2,3-Benzothiadiazole: Another isomer with distinct structural and functional characteristics.
Benzothiazole: A related heterocyclic compound with a sulfur and nitrogen atom in the ring.
Uniqueness
N-propan-2-yl-1,2,3-benzothiadiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the carboxamide functionality can enhance its solubility, stability, and interaction with biological targets compared to other benzothiadiazole derivatives.
Properties
IUPAC Name |
N-propan-2-yl-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-6(2)11-10(14)7-3-4-9-8(5-7)12-13-15-9/h3-6H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMDDCITHYXZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)SN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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